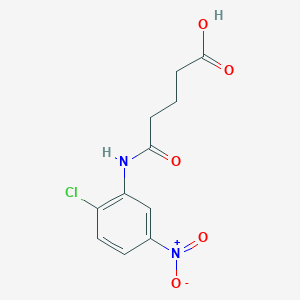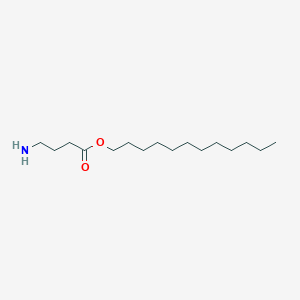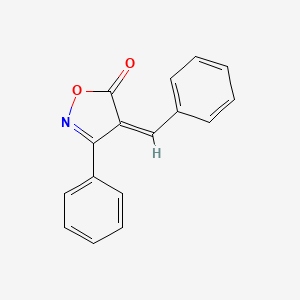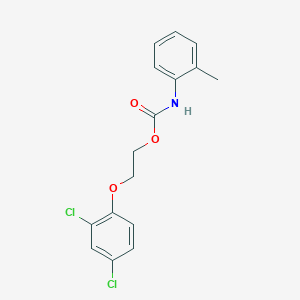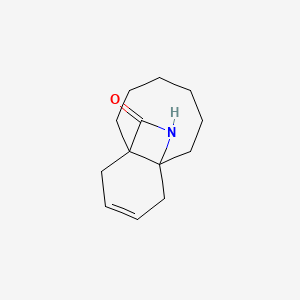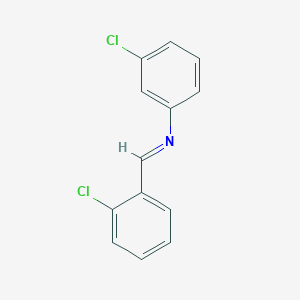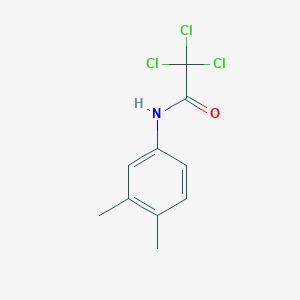
(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride is an organic compound that features a phenyl ring substituted with an octadecylthio group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Octadecylthio)phenyl)-hydrazine monohydrochloride typically involves the reaction of 2-chloronitrobenzene with octadecylthiol in the presence of a base to form 2-(octadecylthio)nitrobenzene. This intermediate is then reduced to 2-(octadecylthio)aniline, which is subsequently reacted with hydrazine hydrate to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(Octadecylthio)phenyl)-hydrazine monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The octadecylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
(2-(Octadecylthio)phenyl)-amine: Similar structure but lacks the hydrazine moiety.
(2-(Octadecylthio)phenyl)-hydrazine: Similar structure but without the hydrochloride salt form.
Uniqueness
(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride is unique due to the presence of both the octadecylthio group and the hydrazine moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
1590-55-2 |
|---|---|
Molecular Formula |
C24H45ClN2S |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
(2-octadecylsulfanylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C24H44N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-24-21-18-17-20-23(24)26-25;/h17-18,20-21,26H,2-16,19,22,25H2,1H3;1H |
InChI Key |
NTYMVMZSYKNMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=CC=CC=C1NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



